(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid
Description
Properties
IUPAC Name |
2-benzyl-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2C2HF3O2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;2*3-2(4,5)1(6)7/h1-5,11-13H,6-9H2;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJXMQXNMGQRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex bicyclic structure characterized by the presence of two nitrogen atoms within the bicyclic framework, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 350.10 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂·2HBr |
| Molecular Weight | 350.10 g/mol |
| Physical State | Solid |
| Purity | >98% (HPLC) |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.
Pharmacological Effects
-
Antagonism of Nicotinic Acetylcholine Receptors :
- The compound has been identified as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive processes and neurodegenerative diseases .
- Research indicates that this activity may contribute to its potential use in treating conditions such as Alzheimer's disease.
- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 :
- Anticancer Activity :
The mechanisms through which (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane exerts its biological effects are still under investigation but are believed to involve modulation of receptor activity and enzyme inhibition.
Case Studies
- Study on Nicotinic Receptor Modulation :
- Metabolic Impact Assessment :
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of “(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid” can be contextualized against related derivatives. Below is a comparative analysis based on substituents, counterions, and applications:
Structural and Physical Properties
Catalytic Performance in Asymmetric Reactions
Benzyl Derivative (Target Compound) :
2,4-Difluorophenyl Tosyl Derivative :
Solubility and Counterion Effects
- Trifluoroacetate Salts : Enhance solubility in acetonitrile and DMF, critical for homogeneous catalysis .
- Hydrobromide Salts : Less polar, favoring crystalline solid formation but limiting solvent versatility .
Electronic and Steric Influence
- Benzyl Group : Introduces π-π interactions with aromatic substrates, improving enantioselectivity in some cases .
- Fluorinated Aryl Groups : Electron-withdrawing effects stabilize transition states but may reduce nucleophilicity .
Key Research Findings
The benzyl substituent balances steric bulk and lipophilicity , making it versatile but less selective than fluorinated analogs in catalysis .
Trifluoroacetate counterions improve reaction rates by stabilizing charged intermediates .
Structural modifications (e.g., cyclopropylmethyl) alter solubility profiles but require optimization for specific applications .
Q & A
Q. What are the common synthetic routes for preparing (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane derivatives?
The synthesis often begins with chiral precursors like trans-4-hydroxy-L-proline. A green six-step protocol involves N-Cbz protection, tosylation, and catalytic hydrogenation, achieving a 70% total yield . Microwave-assisted methods have also been explored to reduce reaction times, though with variable success in improving enantiomeric excess . Purification typically employs column chromatography with gradients of ethyl acetate/hexanes and methanol/dichloromethane .
Q. How is this compound utilized in asymmetric organocatalysis?
Derivatives of this compound serve as chiral organocatalysts in multicomponent reactions (MCRs), such as the Biginelli cyclocondensation. For example, (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr (10 mol%) catalyzes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with up to 94% yield and 46% enantiomeric excess (ee) . The reaction combines β-ketoesters, aldehydes, and urea under ambient conditions .
Q. What analytical methods confirm the stereochemistry of synthesized derivatives?
Chiral HPLC is the primary method for determining enantiomeric excess, as seen in studies achieving 18–46% ee . X-ray crystallography (e.g., Acta Crystallographica Section E reports) validates absolute configurations, particularly for sulfonamide- or fluorophenyl-substituted derivatives . Nuclear magnetic resonance (NMR) and LC-MS further characterize purity and structural integrity .
Advanced Research Questions
Q. What strategies improve enantioselectivity in reactions catalyzed by this compound?
Enantioselectivity is enhanced through:
- Structural modifications : Introducing bulky substituents like (R)-1-phenylethyl or 3-(trifluoromethyl)phenyl groups increases steric hindrance, favoring specific transition states .
- Solvent optimization : Polar protic solvents (e.g., methanol/isopropanol mixtures) improve catalyst solubility and substrate alignment .
- Additives : Brønsted acids (e.g., HCl) may stabilize intermediates, as observed in α-amination reactions .
Q. How does structural modification of the diazabicycloheptane core influence catalytic activity?
- N-Alkylation : Methylation at the N5 position (e.g., (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane) reduces steric bulk, enabling faster kinetics but lower ee (27% under microwave conditions) .
- Aromatic substituents : Electron-withdrawing groups (e.g., 4-nitrophenyl) enhance electrophilicity at the catalytic site, improving yields in DHPM synthesis .
- Sulfonamide derivatives : Derivatives like 5-[(4-methylphenyl)sulfonyl] exhibit rigidified conformations, critical for binding to biological targets like α7 nicotinic receptors .
Q. What mechanistic insights explain the enantioselective outcomes in Biginelli reactions?
A proposed aminocatalytic mechanism involves:
- Enamine formation : The catalyst’s secondary amine reacts with β-ketoesters to generate a chiral enamine intermediate.
- Electrophilic activation : The aldehyde is activated via hydrogen bonding with the catalyst’s acidic protons.
- Stereochemical control : The bicyclic scaffold’s rigidity directs the aldehyde’s approach, favoring (S)-enantiomer formation through a defined transition state .
Q. How can reaction times be minimized without compromising yield or selectivity?
Microwave irradiation (6–7 W, 45°C) reduces reaction times from days to 8 hours, though with trade-offs in ee (27% vs. 46% under thermal conditions) . Flow chemistry or high-throughput screening could further optimize conditions while maintaining stereoselectivity.
Methodological Considerations
Q. What purification challenges arise during synthesis, and how are they addressed?
- Byproduct removal : Flash chromatography (toluene/diethyl ether gradients) effectively separates diastereomers in N-alkylated derivatives .
- Salt removal : Cold-water precipitation isolates DHPMs while retaining the catalyst in the aqueous phase .
- Volatile elimination : Vacuum distillation removes excess reagents like ethyl acetoacetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
